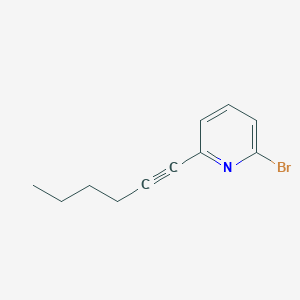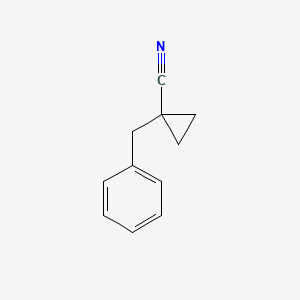![molecular formula C24H26N6O5 B8652465 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide
Vue d'ensemble
Description
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including azetidinyl, pyrazinyl, and methyloxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the azetidinyl, pyrazinyl, and methyloxy groups through various coupling reactions. Common reagents used in these reactions include organic halides, metal catalysts, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzamide core or the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, metal catalysts, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide shares structural similarities with other benzamide derivatives, such as:
- N-(5-methylpyrazin-2-yl)benzamide
- 3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}benzamide
- 5-{[(1S)-1-methyl-2-(methyloxy)ethyl]oxy}benzamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C24H26N6O5 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-(1-methoxypropan-2-yloxy)-N-(5-methylpyrazin-2-yl)benzamide |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31) |
Clé InChI |
FJEJHJINOKKDCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propanoate](/img/structure/B8652392.png)



![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8652411.png)




![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)


